6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound that features a chromenone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multiple stepsCommon reagents used in these reactions include bromine, sulfonamides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE: shares similarities with other brominated chromenone derivatives and sulfonamide-containing compounds.
2,2-Dibromodimedone: Another brominated compound used in organic synthesis.
Uniqueness
The uniqueness of 6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H31Br2NO6S |
---|---|
Molecular Weight |
657.4 g/mol |
IUPAC Name |
[6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxochromen-7-yl] (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C27H31Br2NO6S/c1-6-16(3)24(30-37(33,34)21-9-7-15(2)8-10-21)27(32)36-25-18(5)26-22(17(4)11-23(31)35-26)13-19(25)12-20(29)14-28/h7-11,13,16,20,24,30H,6,12,14H2,1-5H3/t16-,20?,24+/m1/s1 |
InChI Key |
UZXYTNAFPQAFFR-ZSKHTPEISA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC1=C(C2=C(C=C1CC(CBr)Br)C(=CC(=O)O2)C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1=C(C2=C(C=C1CC(CBr)Br)C(=CC(=O)O2)C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.